molecular formula C25H30FN3O4S B11177009 N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11177009
M. Wt: 487.6 g/mol
InChI Key: KOSMBTQABQQQIQ-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a cyclohexylsulfamoyl group, a fluorophenyl group, and a pyrrolidine ring, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where a fluorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group can be introduced via a sulfonation reaction, where a cyclohexylamine is reacted with a sulfonyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Pharmacology: Researchers investigate its pharmacokinetics, pharmacodynamics, and potential side effects to understand its suitability as a drug candidate.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, thereby reducing disease progression.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound can affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
  • N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H30FN3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H30FN3O4S/c26-20-8-6-18(7-9-20)14-15-29-17-19(16-24(29)30)25(31)27-21-10-12-23(13-11-21)34(32,33)28-22-4-2-1-3-5-22/h6-13,19,22,28H,1-5,14-17H2,(H,27,31)

InChI Key

KOSMBTQABQQQIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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